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Compound of Interest

Compound Name: GW-493838

Cat. No.: B1672467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adenosine A1 (A1) receptor agonist GW-
493838 with other well-characterized A1 agonists: N6-cyclopentyladenosine (CPA), 2-Chloro-

N6-cyclopentyladenosine (CCPA), and GR 79236. The information is intended to assist

researchers in selecting the appropriate agonist for their specific experimental needs.

While comprehensive preclinical data for GW-493838 remains largely proprietary, this guide

synthesizes available information and provides a comparative context using data from

established A1 agonists.

Quantitative Comparison of Adenosine A1 Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of

the compared agonists. It is important to note that direct comparisons of absolute values across

different studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) at Human Adenosine Receptors (in nM)
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Table 2: Functional Efficacy of Adenosine A1 Agonists

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.medchemexpress.com/n6-cyclopentyladenosine.html
https://www.medchemexpress.com/n6-cyclopentyladenosine.html
https://www.medchemexpress.com/n6-cyclopentyladenosine.html
https://www.researchgate.net/publication/19939200_2-Chloro-N6-cyclopentyladenosine_A_highly_selective_agonist_at_A1_adenosine_receptors
https://www.researchgate.net/publication/19939200_2-Chloro-N6-cyclopentyladenosine_A_highly_selective_agonist_at_A1_adenosine_receptors
https://pubmed.ncbi.nlm.nih.gov/7848348/
https://www.medchemexpress.com/GR79236.html
https://www.medchemexpress.com/GR79236.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay Parameter Value (nM)
Cell
Line/Tissue

GW-493838
Data not publicly

available
EC50/IC50

Data not publicly

available

Data not publicly

available

CPA cAMP Inhibition EC50 242[5] CHO (human A3)

CCPA

Adenylate

Cyclase

Inhibition

IC50 33[2][6]
Rat Fat Cell

Membranes

CCPA
Negative

Chronotropy
EC50 8.2[3]

Spontaneously

Beating Rat Atria

GR 79236

cAMP

Accumulation

Inhibition

IC50 2.6[4] DDT1-MF2 Cells

GR 79236

cAMP

Accumulation

Inhibition

EC50 5.9[4]
HEK293T/17

cells

Profile of GW-493838
GW-493838 is described as a potent and selective adenosine A1 receptor agonist.[7][8][9] It

has undergone Phase II clinical trials for the treatment of neuropathic pain, although further

development for this indication appears to have been discontinued.[8] While specific binding

and efficacy data are not publicly available, its progression to clinical trials suggests a favorable

preclinical profile in terms of potency and selectivity for the A1 receptor.

Profiles of Comparator Adenosine A1 Agonists
N6-cyclopentyladenosine (CPA) is a widely used and well-characterized selective A1 receptor

agonist.[10] It exhibits high affinity for the human A1 receptor with good selectivity over A2A

and A3 receptors.[1]

2-Chloro-N6-cyclopentyladenosine (CCPA) is a derivative of CPA with even higher affinity and

selectivity for the A1 receptor, particularly in rodent models.[2] It is considered one of the most
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selective A1 agonists available.[11]

GR 79236 is another potent and selective A1 receptor agonist that has been investigated for its

analgesic and anti-inflammatory properties.[4][12] It has also been evaluated in human clinical

trials.[13]

Adenosine A1 Receptor Signaling Pathways
Activation of the adenosine A1 receptor, a Gi/o protein-coupled receptor, initiates several

downstream signaling cascades. The primary pathway involves the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1

receptor activation can modulate other signaling pathways, including the activation of

phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, such as

ERK1/2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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